molecular formula C13H21N3O B8174222 4-(((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine

4-(((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine

Cat. No.: B8174222
M. Wt: 235.33 g/mol
InChI Key: LOZZHIJWRIOZTF-UHFFFAOYSA-N
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Description

4-(((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine is a complex organic compound that features a piperidine ring linked to a pyrazole moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Cyclopropylmethylation: The pyrazole is then alkylated with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring is formed by the cyclization of a suitable precursor, such as a 1,5-diamine, under basic conditions.

    Linking the Pyrazole and Piperidine Rings: The final step involves the formation of the methylene bridge by reacting the pyrazole derivative with a chloromethyl piperidine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any double bonds or functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield saturated hydrocarbons.

Scientific Research Applications

4-(((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 4-(((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-(((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)methyl)pyridine
  • **4-(((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)methyl)morpholine

Uniqueness

4-(((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine is unique due to its specific combination of a piperidine ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[[1-(cyclopropylmethyl)pyrazol-4-yl]oxymethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-11(1)8-16-9-13(7-15-16)17-10-12-3-5-14-6-4-12/h7,9,11-12,14H,1-6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZZHIJWRIOZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)OCC3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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